

Application Note & Protocol: Spectrophotometric Assay for Nimesulide Quantification

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Compound of Interest

Compound Name: *N-Methylsulfonyl Nimesulide*

Cat. No.: *B588424*

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Introduction: The Rationale for Nimesulide Quantification

Nimesulide, chemically known as N-(4-Nitro-2-phenoxyphenyl) methanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It functions as a relatively selective cyclooxygenase-2 (COX-2) inhibitor, which contributes to its therapeutic effects by blocking prostaglandin production.[1][2][4] Given its widespread use in treating acute pain and osteoarthritis, the development of simple, accurate, and cost-effective analytical methods for its quantification is paramount for quality control in both bulk drug production and final pharmaceutical formulations.[2][5]

This application note details a robust and validated UV-Visible spectrophotometric method for the determination of nimesulide. Spectrophotometry offers a desirable balance of simplicity, speed, and affordability, making it an ideal technique for routine analysis in a quality control setting.[5][6] The method described herein is based on the principle that nimesulide, when dissolved in an alkaline medium, exhibits a distinct chromophore that absorbs maximally in the visible region of the electromagnetic spectrum. This characteristic allows for its direct quantification based on the Beer-Lambert law.

The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability and reproducibility.[5]

Principle of the Assay

Nimesulide is a weakly acidic compound that is practically insoluble in water but freely soluble in alkaline solutions like potassium hydroxide (KOH) or sodium hydroxide (NaOH).^{[5][7]} The chemical structure of nimesulide includes a sulfonanilide moiety and a nitroaromatic group.^[1]^[5] When dissolved in a basic solution, the acidic proton on the sulfonamide group is abstracted, leading to the formation of a conjugate base. This structural change results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λ_{max}) into the visible range, producing a distinct yellow-colored solution.^[6] The intensity of this color is directly proportional to the concentration of nimesulide in the solution, which can be measured using a UV-Visible spectrophotometer. This method is often preferred for its simplicity over more complex extractive spectrophotometric methods that involve ion-pair complex formation with reagents like bromocresol green or cetrimide.^{[8][9]}

The λ_{max} for nimesulide in alkaline media is consistently reported around 395-397 nm.^{[5][10]} This distinct absorbance maximum minimizes interference from common pharmaceutical excipients, enhancing the selectivity of the assay.

Materials and Reagents

Material/Reagent	Grade	Supplier	Purpose
Nimesulide Reference Standard	USP/BP or equivalent	Sigma-Aldrich or equivalent	Preparation of standard solutions
Nimesulide Tablets (e.g., 100 mg)	Commercial Formulation	Local Pharmacy/Supplier	Sample analysis
Potassium Hydroxide (KOH)	Analytical Reagent Grade	Fisher Scientific or equivalent	Solvent/Diluent
Deionized Water	Type II or higher	In-house water purification system	Reagent preparation
Volumetric Flasks (10, 25, 50, 100 mL)	Class A	Pyrex or equivalent	Preparation of solutions
Pipettes (1, 2, 5, 10 mL)	Class A	Eppendorf or equivalent	Accurate liquid transfer
Analytical Balance	4-decimal place	Mettler Toledo or equivalent	Weighing of standards and samples
UV-Visible Spectrophotometer	Double beam	Agilent, Shimadzu, or equivalent	Absorbance measurements
Quartz Cuvettes	1 cm path length	Starna or equivalent	Sample holding for measurement
Mortar and Pestle	Porcelain	-	Grinding of tablets
Sonicator	-	Branson or equivalent	To aid dissolution

Experimental Protocols

Preparation of Reagents and Standard Solutions

4.1.1. Preparation of 0.1 M Potassium Hydroxide (Solvent/Diluent)

- Accurately weigh 5.61 g of potassium hydroxide pellets.
- Transfer the pellets to a 1000 mL volumetric flask.

- Add approximately 800 mL of deionized water and dissolve the pellets with gentle swirling.
- Once dissolved and cooled to room temperature, make up the volume to the mark with deionized water.

4.1.2. Preparation of Nimesulide Standard Stock Solution (1000 µg/mL)

- Accurately weigh 100 mg of Nimesulide Reference Standard.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M KOH and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Make up the volume to the 100 mL mark with 0.1 M KOH. This is your Standard Stock Solution I (1000 µg/mL).

4.1.3. Preparation of Nimesulide Working Standard Solution (100 µg/mL)

- Pipette 10 mL of the Standard Stock Solution I into a 100 mL volumetric flask.
- Dilute to the mark with 0.1 M KOH. This is your Working Standard Solution II (100 µg/mL).

Preparation of Sample Solution (from Tablet Formulation)

- Weigh 20 individual nimesulide tablets and calculate the average weight.[\[11\]](#)
- Grind the 20 tablets into a fine, uniform powder using a mortar and pestle.[\[11\]](#)
- Accurately weigh a quantity of the powder equivalent to 100 mg of nimesulide.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M KOH and sonicate for 15 minutes to ensure complete extraction of the drug.

- Allow the solution to cool to room temperature.
- Make up the volume to the 100 mL mark with 0.1 M KOH.
- Filter the solution through a Whatman No. 42 filter paper to remove insoluble excipients.
- Pipette 10 mL of the clear filtrate into a 100 mL volumetric flask and dilute to the mark with 0.1 M KOH. This is your Sample Stock Solution (100 µg/mL).

Spectrophotometric Analysis

4.3.1. Determination of Maximum Wavelength (λ_{max})

- Prepare a 10 µg/mL solution of nimesulide by diluting 1 mL of the Working Standard Solution II to 10 mL with 0.1 M KOH.
- Scan this solution in the UV-Visible spectrophotometer from 200 to 600 nm against a 0.1 M KOH blank.
- The wavelength at which maximum absorbance is observed is the λ_{max} . This should be approximately 395 nm.^[5] All subsequent measurements will be taken at this wavelength.

4.3.2. Generation of the Calibration Curve

- From the Working Standard Solution II (100 µg/mL), pipette aliquots of 0.5, 1.0, 1.5, 2.0, and 2.5 mL into a series of 10 mL volumetric flasks.
- Dilute each flask to the mark with 0.1 M KOH to obtain final concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.^[5]
- Measure the absorbance of each solution at the predetermined λ_{max} (approx. 395 nm) using 0.1 M KOH as the blank.
- Plot a graph of Absorbance versus Concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 for a good linear fit.

4.3.3. Quantification of Nimesulide in the Sample

- From the Sample Stock Solution (100 µg/mL), prepare a suitable dilution to fall within the linear range of the calibration curve (e.g., 1.5 mL diluted to 10 mL to get a theoretical concentration of 15 µg/mL).
- Measure the absorbance of this final diluted sample solution at the λ_{max} .
- Calculate the concentration of nimesulide in the sample solution using the linear regression equation from the calibration curve.

Calculation

- Concentration from Calibration Curve: $\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance of Sample} - y\text{-intercept}) / \text{slope}$
- Amount of Nimesulide in Tablet Powder: $\text{Amount (mg)} = (\text{Concentration } (\mu\text{g/mL}) * \text{Dilution Factor} * \text{Volume of Flask (mL)}) / 1000$
- Percentage Assay: $\% \text{ Assay} = (\text{Actual Amount of Nimesulide} / \text{Labeled Amount of Nimesulide}) * 100$

Method Validation

The developed method must be validated as per ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[\[5\]](#)

- Linearity: Assessed over a concentration range of 5-25 µg/mL. The correlation coefficient (R^2) should be >0.999 .[\[5\]](#)
- Accuracy: Determined by recovery studies. A known amount of standard drug is spiked into the sample solution at three different levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98-102%.
- Precision:
 - Repeatability (Intra-day precision): Analysis of six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be less

than 2%.

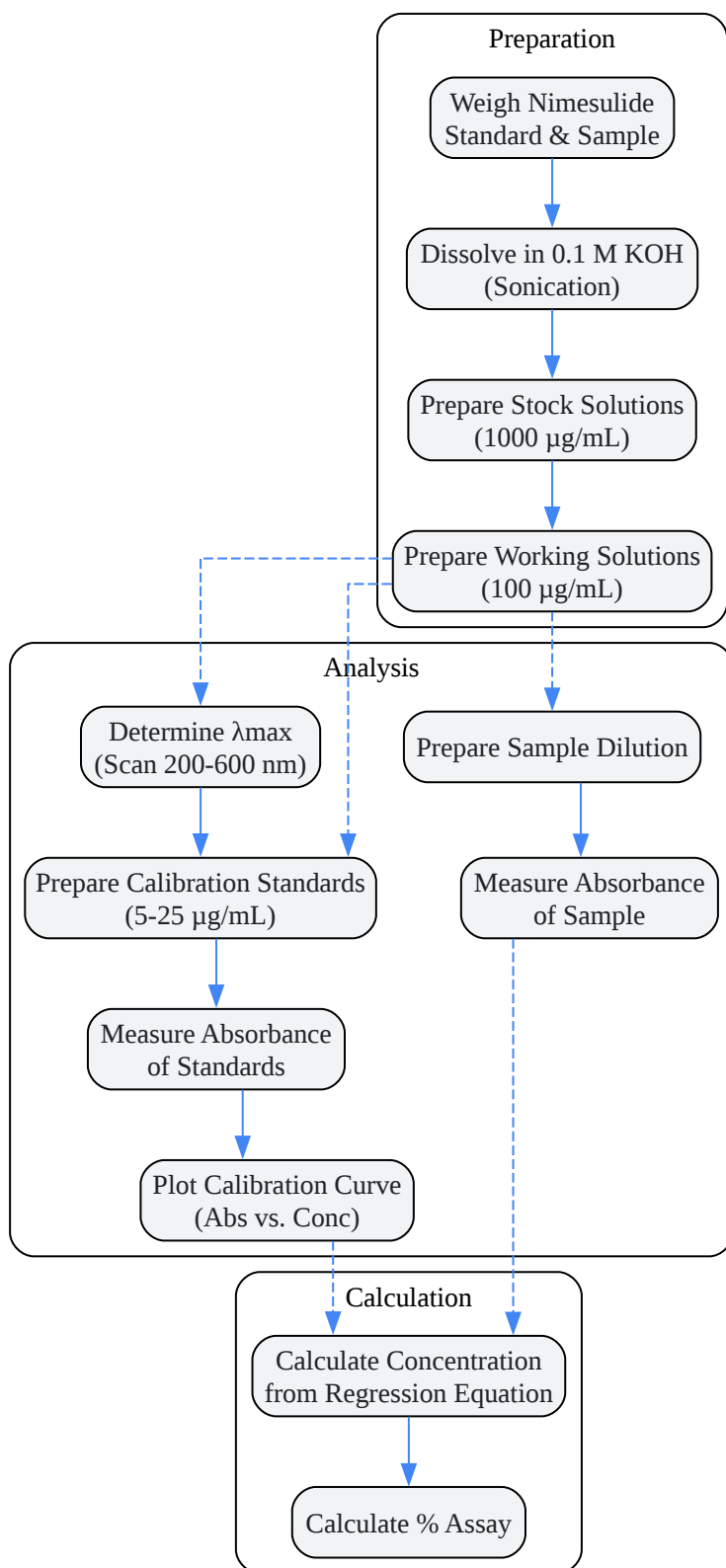
- Intermediate Precision (Inter-day precision): Analysis is repeated on a different day by a different analyst. The %RSD should be less than 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 * (\sigma / S)$
 - $LOQ = 10 * (\sigma / S)$ (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients. This is confirmed by the absence of interference from tablet excipients at the λ_{max} of nimesulide.

Typical Validation Data Summary

Parameter	Result	Acceptance Criteria
λ_{max}	395 nm	-
Linearity Range	5 - 25 $\mu\text{g/mL}$	-
Correlation Coefficient (R^2)	0.9995	≥ 0.999
Regression Equation	$y = 0.054x + 0.003$	-
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Precision (% RSD)		
- Intra-day	$< 1.0\%$	$\leq 2.0\%$
- Inter-day	$< 1.5\%$	$\leq 2.0\%$
LOD	0.48 $\mu\text{g/mL}$ [12]	Reportable
LOQ	1.46 $\mu\text{g/mL}$ [12]	Reportable

Visualizations and Workflows

Experimental Workflow Diagram



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Caption: Workflow for Nimesulide Quantification.

Principle of Assay Diagram



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Caption: Nimesulide Assay Principle.

Conclusion

The described UV-Visible spectrophotometric method provides a simple, rapid, accurate, and precise means for the quantification of nimesulide in bulk drug and tablet dosage forms. The use of a common alkaline solvent eliminates the need for complex extraction procedures or expensive reagents. The method's validation in accordance with ICH guidelines confirms its reliability and suitability for routine quality control analysis in the pharmaceutical industry.

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